![molecular formula C15H14FNO3S B4969586 methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4969586.png)
methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
Methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.
Mechanism of Action
The mechanism of action of methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells, induces apoptosis, and inhibits cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate in lab experiments include its potential application in various fields, its relatively simple synthesis method, and its low toxicity. However, its limitations include its low solubility in water and its limited availability.
Future Directions
There are several future directions for the study of methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate. One potential direction is the investigation of its potential application as an anti-tumor agent in vivo. Another direction is the synthesis of analogs of methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate with improved properties. Additionally, the study of its potential application in organic electronic devices is an area of interest.
Synthesis Methods
The synthesis of methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves the reaction of 4-fluorobenzoyl chloride with 2-amino-4,5-dimethylthiophene-3-carboxylic acid in the presence of triethylamine and dimethylformamide. The yield of the reaction is approximately 70%.
Scientific Research Applications
Methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been studied for its potential application in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated as a potential anti-tumor agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential application in organic electronic devices.
properties
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-4-6-11(16)7-5-10/h4-7H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYJQRBGJRUJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-fluorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate |
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